(5,6-Dimethoxypyridin-2-yl)methanamine
Overview
Description
(5,6-Dimethoxypyridin-2-yl)methanamine is a chemical compound with the molecular formula C8H12N2O2 and a molecular weight of 168.2 g/mol It is characterized by the presence of a pyridine ring substituted with methoxy groups at positions 5 and 6, and an amine group attached to the 2-position of the pyridine ring
Preparation Methods
The synthesis of (5,6-Dimethoxypyridin-2-yl)methanamine typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloropyridine and methanol.
Methoxylation: The 2-chloropyridine undergoes methoxylation to introduce methoxy groups at the 5 and 6 positions of the pyridine ring. This step is usually carried out using methanol in the presence of a base such as sodium methoxide.
Amination: The resulting 5,6-dimethoxypyridine is then subjected to amination to introduce the methanamine group at the 2-position.
Chemical Reactions Analysis
(5,6-Dimethoxypyridin-2-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution: The methoxy groups on the pyridine ring can undergo nucleophilic substitution reactions to form various substituted derivatives.
Scientific Research Applications
(5,6-Dimethoxypyridin-2-yl)methanamine has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of (5,6-Dimethoxypyridin-2-yl)methanamine involves its interaction with specific molecular targets and pathways. For example, it has been shown to generate reactive oxygen species (ROS) when reacting with cysteamine, leading to ROS-induced downstream events such as cell cycle arrest and apoptosis . This mechanism is of particular interest in the context of its antiproliferative activities against cancer cells.
Comparison with Similar Compounds
(5,6-Dimethoxypyridin-2-yl)methanamine can be compared with other similar compounds, such as:
(5-Methoxypyridin-2-yl)methanamine: This compound has a similar structure but with only one methoxy group at the 5-position.
2-Amino-4,6-dimethoxypyrimidine: This compound has a pyrimidine ring instead of a pyridine ring and is used in the synthesis of pharmaceuticals and agrochemicals.
The unique combination of methoxy groups and an amine group in this compound makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(5,6-dimethoxypyridin-2-yl)methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2/c1-11-7-4-3-6(5-9)10-8(7)12-2/h3-4H,5,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NTAVZWOOCDEXMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=C(C=C1)CN)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20726871 | |
Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1112850-40-4 | |
Record name | 1-(5,6-Dimethoxypyridin-2-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20726871 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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